4-氟苯乙胺氢溴酸盐

描述

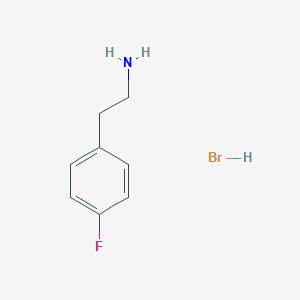

“2-(4-Fluorophenyl)ethylamine Hydrobromide” is a chemical compound with the CAS RN:1807536-06-6 . It is also known by other names such as 2-(4-Fluorophenyl)ethanamine Hydrobromide .

Synthesis Analysis

2-(4-Fluorophenyl)ethylamine may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . It is suitable for use in the preparation of ortho-metalated primary phenethylamines having electron-releasing and electron-withdrawing groups on the aromatic ring, leading to complexes containing six-membered palladacycles .Molecular Structure Analysis

The molecular formula of 2-(4-Fluorophenyl)ethylamine Hydrobromide is C__8H__1__0FN·HBr . The molecular weight is 220.09 . A study on a jet-cooled singly hydrated 2-(4-fluorophenyl)ethylamine (4-FPEA–H2O) cluster revealed that the structure consists of a water molecule, which is hydrogen-bonded to the nitrogen lone pair of the folded ethylamino side chain in the most stable gauche conformer of 4-FPEA .Physical And Chemical Properties Analysis

2-(4-Fluorophenyl)ethylamine Hydrobromide is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It is soluble in water .作用机制

2-(4-Fluorophenyl)ethylamine Hydrobromide is believed to act as an inhibitor of various enzymes involved in biochemical pathways. Specifically, it is thought to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, hormones, and other molecules. It is also believed to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and nucleic acids.

Biochemical and Physiological Effects

2-(4-Fluorophenyl)ethylamine Hydrobromide has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, hormones, and other molecules. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and nucleic acids. Additionally, it has been shown to have an effect on the structure and function of proteins, and to modulate cellular signaling pathways.

实验室实验的优点和局限性

2-(4-Fluorophenyl)ethylamine Hydrobromide has several advantages and limitations when used in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and has a wide range of biochemical and physiological effects. However, it is not as effective at inhibiting enzymes as other compounds and its effects may vary depending on the concentration and duration of exposure.

未来方向

There are several potential future directions for 2-(4-Fluorophenyl)ethylamine Hydrobromide. One potential direction is to further investigate its effects on the structure and function of proteins and its ability to modulate cellular signaling pathways. Additionally, it could be used to develop new pharmaceuticals and reagents for use in organic synthesis. Finally, it could be used to further investigate the role of enzymes in biochemical pathways, and to develop new methods of inhibiting enzyme activity.

科学研究应用

芳基嘧啶衍生物的合成

该化合物在合成2-氨基-4-芳基嘧啶衍生物中用作亲核试剂 。这些衍生物由于其广泛的药理活性而具有重要意义,包括抗病毒、抗炎和抗癌特性。

钯环的制备

4-氟苯乙胺氢溴酸盐:用于制备邻位金属化的伯苯乙胺。 这些对于形成包含六元钯环的配合物至关重要,这些配合物在催化和有机合成中具有应用 。

太阳能电池材料研究

该化合物在太阳能电池材料领域有应用。 它可能参与了开发增强太阳能电池效率和稳定性的新型材料 。

氟取代效应的研究

研究人员已经研究了氟取代对该化合物构象景观的影响。 这些研究对于理解分子行为和设计具有所需特性的新分子至关重要 。

分析化学

由于其高纯度,4-氟苯乙胺氢溴酸盐用于各种分析化学应用。 它为校准仪器和验证分析方法提供标准 。

安全和监管研究

研究了该化合物的安全性概况,包括皮肤和眼睛刺激的可能性,以确保安全操作和符合监管标准 。

化学教育

由于其有据可查的特性和应用,4-氟苯乙胺氢溴酸盐也用于化学教育,用于实践实验室培训和演示分析技术 。

药物开发

安全和危害

属性

IUPAC Name |

2-(4-fluorophenyl)ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.BrH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNUPOUGVYVYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1807536-06-6 | |

| Record name | 2-(4-Fluorophenyl)ethylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-(4-Fluorophenyl)ethylamine Hydrobromide improve the efficiency of perovskite light-emitting diodes (PeLEDs)?

A: The research paper highlights that 2-(4-Fluorophenyl)ethylamine Hydrobromide, alongside Lithium Bromide and Diethylamine Hydrobromide, acts as a defect-passivation agent in PeLED fabrication []. This means that the compound effectively reduces defects within the perovskite layer of the device. These defects often act as traps for charge carriers (electrons and holes) that are essential for light emission. By minimizing these traps, 2-(4-Fluorophenyl)ethylamine Hydrobromide contributes to a more efficient flow of charge carriers, ultimately leading to improved PeLED performance with higher light output and potentially enhanced device lifespan.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-8-fluoro-5-(4-((methylimino)methyl)phenyl)-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one](/img/structure/B1496943.png)

![Bis[N-[6-[2-(4,5-dicyano-1-methyl-1H-imidazol-2-yl-N3)diazenyl-N1]-1,2,3,4-tetrahydro-1-methyl-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-n]nickel](/img/structure/B1496947.png)

![4-[(E)-2-[4-[3,5-Bis[4-[(E)-2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tetrafluoroborate](/img/structure/B1496953.png)

![5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/no-structure.png)

![1H-Indol-4-ol,2-[2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3-methoxy-2H-pyrrol-5-yl]-](/img/structure/B1496961.png)

![(S)-7'-[Bis[3,5-bis(tert-butyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-methanamine](/img/structure/B1496967.png)

![(R)-Methyl 4-((3R,5R,8S,10S,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1496974.png)